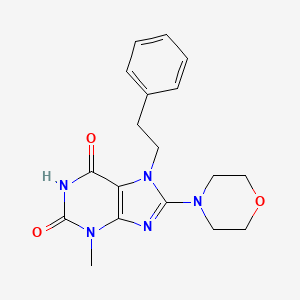

3-methyl-8-morpholino-7-phenethyl-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-methyl-8-morpholino-7-phenethyl-1H-purine-2,6(3H,7H)-dione, also known as MPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes, such as addiction, anxiety, depression, and neurodegenerative diseases.

Aplicaciones Científicas De Investigación

Polymerization and Material Science

Morpholine derivatives, such as those explored by Chisholm et al. (2006), have been investigated for their potential in polymerization processes. Their study on the ring-opening polymerization of morpholine-2,5-dione derivatives with metal catalysts unveils the complexities of using these compounds in polymer synthesis. The findings indicate that these derivatives do not readily enter into polymerization reactions with common metal catalyst precursors, highlighting the nuanced reactivity of morpholine derivatives in material science applications (Chisholm, Galucci, Krempner, & Wiggenhorn, 2006).

Drug Design and Pharmacology

The structural manipulation of purine derivatives has been of interest for designing pharmacologically active molecules. For instance, new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones were synthesized and evaluated for cardiovascular activity by Chłoń-Rzepa et al. (2004). Their work demonstrates the potential of purine derivatives in the development of therapeutic agents targeting cardiovascular diseases (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).

Molecular Interactions and Crystallography

The study of molecular interactions within polymorphs of methylxanthines by Latosinska et al. (2014) provides a detailed analysis of how modifications in the methylation of purine rings influence intermolecular interactions. This research is crucial for understanding the pharmacological effects and crystalline properties of purine-based compounds, such as caffeine and its derivatives, offering insights into drug formulation and design (Latosinska, Latosinska, Olejniczak, Seliger, & Zagar, 2014).

Propiedades

IUPAC Name |

3-methyl-8-morpholin-4-yl-7-(2-phenylethyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3/c1-21-15-14(16(24)20-18(21)25)23(8-7-13-5-3-2-4-6-13)17(19-15)22-9-11-26-12-10-22/h2-6H,7-12H2,1H3,(H,20,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRSVATZPQIKMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-8-morpholino-7-phenethyl-1H-purine-2,6(3H,7H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-propylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2858351.png)

![6-[2-amino-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone](/img/structure/B2858352.png)

![Tert-butyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B2858359.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-4-piperidinecarboxamide](/img/structure/B2858363.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2858369.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2858370.png)